Comparative Inhibition Potency of O-Bzl-(L)-Ser-(L)-prolyl-p-nitroanilide Against Prolyl Endopeptidase (PREP)
O-Bzl-(L)-Ser-(L)-prolyl-p-nitroanilide demonstrates a significantly higher potency as an inhibitor of human recombinant Prolyl Endopeptidase (PREP) compared to its activity against Dipeptidyl Peptidase 2 (DPP2). In standardized assays, this compound inhibits PREP with an IC50 of 5,800 nM, while showing negligible inhibition of DPP2 with an IC50 > 100,000 nM [1][2]. This represents a >17-fold selectivity window for PREP over DPP2, establishing its utility as a selective tool for studying PREP activity in complex biological matrices where DPP2 may also be present.
| Evidence Dimension | Inhibitory Potency (IC50) against Human Proteases |
|---|---|
| Target Compound Data | IC50 = 5,800 nM (for PREP); IC50 > 100,000 nM (for DPP2) |
| Comparator Or Baseline | Same compound tested against DPP2; data for other O-benzyl protected dipeptide p-nitroanilides is unavailable for direct comparison. |
| Quantified Difference | >17-fold more potent against PREP than DPP2. |
| Conditions | Inhibition of human recombinant PREP expressed in E. coli using Z-Gly-Pro-p-nitroanilide as substrate; inhibition of human seminal plasma DPP2 using Lys-Ala-p-nitroanilide as substrate. Assays pre-incubated enzyme with inhibitor for 15 min prior to substrate addition [1][2]. |
Why This Matters
This >17-fold selectivity is crucial for researchers requiring a PREP-selective substrate or inhibitor to avoid confounding results from co-existing DPP2 activity, directly impacting experimental design and data interpretation in neuropeptide metabolism studies.
- [1] BindingDB. (n.d.). BDBM50382267 (CHEMBL2022513). BindingDB Entry for PREP. View Source
- [2] BindingDB. (n.d.). BDBM50382267 (CHEMBL2022513). BindingDB Entry for DPP2. View Source
